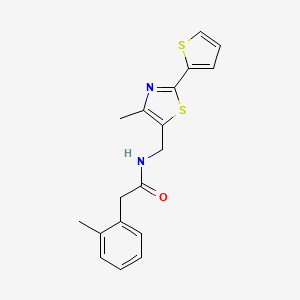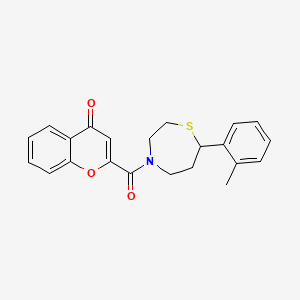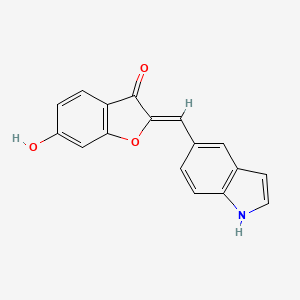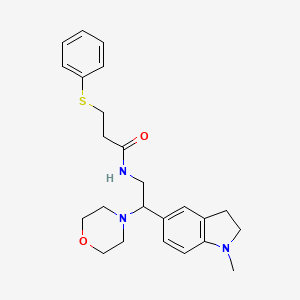![molecular formula C19H21N3O3 B2966611 ethyl 1-(carbamoylamino)-2-methyl-6-(phenylmethylidene)-1H,4H,5H,6H-cyclopenta[b]pyrrole-3-carboxylate CAS No. 325721-31-1](/img/structure/B2966611.png)
ethyl 1-(carbamoylamino)-2-methyl-6-(phenylmethylidene)-1H,4H,5H,6H-cyclopenta[b]pyrrole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(carbamoylamino)-2-methyl-6-(phenylmethylidene)-1H,4H,5H,6H-cyclopenta[b]pyrrole-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure that contains at least one atom other than carbon, such as nitrogen, oxygen, or sulfur This particular compound features a pyrrole ring, which is a five-membered ring containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(carbamoylamino)-2-methyl-6-(phenylmethylidene)-1H,4H,5H,6H-cyclopenta[b]pyrrole-3-carboxylate can be achieved through several synthetic routes. One common method involves the Paal-Knorr pyrrole synthesis, which is a condensation reaction between a 1,4-dicarbonyl compound and an amine. In this case, the starting materials include a suitable 1,4-dicarbonyl compound and an amine containing the desired functional groups. The reaction is typically carried out in the presence of a catalyst, such as iron(III) chloride, under mild conditions to yield the desired pyrrole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization, chromatography, or distillation to ensure high purity and quality.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 1-(carbamoylamino)-2-methyl-6-(phenylmethylidene)-1H,4H,5H,6H-cyclopenta[b]pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert certain functional groups into their reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for substitution reactions include halogens, acids, and bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, acids, and bases under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols
Applications De Recherche Scientifique
Ethyl 1-(carbamoylamino)-2-methyl-6-(phenylmethylidene)-1H,4H,5H,6H-cyclopenta[b]pyrrole-3-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and design.
Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mécanisme D'action
The mechanism of action of ethyl 1-(carbamoylamino)-2-methyl-6-(phenylmethylidene)-1H,4H,5H,6H-cyclopenta[b]pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Ethyl 1-(carbamoylamino)-2-methyl-6-(phenylmethylidene)-1H,4H,5H,6H-cyclopenta[b]pyrrole-3-carboxylate can be compared with other similar compounds, such as:
Pyrrole derivatives: These compounds share the pyrrole ring structure and may have similar chemical properties and reactivity.
Indole derivatives: Indoles are another class of heterocyclic compounds with a similar ring structure and diverse biological activities.
Pyrazole derivatives: Pyrazoles are five-membered rings containing two nitrogen atoms and exhibit a wide range of biological activities.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties, which distinguish it from other similar compounds.
Propriétés
IUPAC Name |
ethyl (6E)-6-benzylidene-1-(carbamoylamino)-2-methyl-4,5-dihydrocyclopenta[b]pyrrole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-3-25-18(23)16-12(2)22(21-19(20)24)17-14(9-10-15(16)17)11-13-7-5-4-6-8-13/h4-8,11H,3,9-10H2,1-2H3,(H3,20,21,24)/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWFMICIGDWTHGT-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1CCC2=CC3=CC=CC=C3)NC(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N(C\2=C1CC/C2=C\C3=CC=CC=C3)NC(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]-1-[(thiophen-2-yl)methyl]urea](/img/structure/B2966534.png)

![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-chloroaniline](/img/structure/B2966537.png)



![N-(4-methoxyphenyl)-2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamide](/img/structure/B2966544.png)
![Sodium 1-(cyclopropylmethyl)-4-fluoro-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2966545.png)

![7-[(2E)-but-2-en-1-yl]-8-{[(4-chlorophenyl)methyl]sulfanyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2966551.png)
